[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone
Description
[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is a piperazine-based compound featuring a 4-aminophenyl substituent on the piperazine ring and a 2-fluorophenyl methanone group (Fig. 1). Its synthesis typically involves palladium-catalyzed Hartwig-Buchwald amination of iodobenzene derivatives followed by catalytic reduction of nitro intermediates to yield the aniline moiety . The compound’s purity is reported as 95% (CAS: 758699-84-2, MFCD06663220) .
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAAQQLSMFYKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191570 | |
| Record name | [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758699-84-2 | |
| Record name | [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758699-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Amino Group: The introduction of the amino group on the phenyl ring can be achieved through nitration followed by reduction. Nitration involves the reaction of the phenyl ring with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.
Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the design of new drugs or as a probe to study biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The amino group and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Key Structural Variations and Physicochemical Properties
| Compound Name | Substituent on Piperazine (R1) | Methanone Substituent (R2) | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|---|
| [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone | 4-Aminophenyl | 2-Fluorophenyl | C₁₇H₁₇FN₃O | Purity: 95% | |
| [4-(4-Amino-phenyl)-piperazin-1-yl]phenylmethanone | 4-Aminophenyl | Phenyl | C₁₇H₁₈N₃O | Synthesized via Hartwig-Buchwald amination | |
| (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone | 4-Nitrobenzyl | 2-Fluorophenyl | C₁₈H₁₈FN₃O₃ | Molecular mass: 343.358 g/mol | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | C₁₆H₁₆N₃O₂ | Synthesized via nitro reduction (SnCl₂) | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone | 4-Hydroxyphenyl | 3-Bromophenyl | C₁₇H₁₆BrN₂O₂ | Mp: 153–154°C, Rf: 0.41 |
Key Observations :
- Electron-Withdrawing vs.
- Nitro vs. Amino Groups: The nitro analog () requires reduction to yield the amino derivative, a common step in prodrug activation .
- Heterocyclic Variations : Replacement of the 2-fluorophenyl with furan-2-yl () alters π-π stacking interactions, which may influence binding affinity in biological systems .
Key Observations :
Physicochemical and Spectral Data
- Melting Points: Hydroxyphenyl derivatives () exhibit higher melting points (153–191°C) compared to non-polar analogs, likely due to hydrogen bonding .
- Spectral Confirmation : FT-IR and NMR data (e.g., carbonyl stretches at ~1625 cm⁻¹ in ) validate structural integrity .
Biological Activity
The compound [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, also known as CAS Number 758699-84-2, is a synthetic organic molecule with a molecular formula of C17H18FN3O. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
- Molecular Weight : 299.34 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, which may contribute to its biological activity.
Enzyme Inhibition
Research has indicated that derivatives of piperazine compounds, including this compound, exhibit significant inhibitory effects on various enzymes. Notably, studies have focused on their role as tyrosinase inhibitors, which are crucial in regulating melanin production.
Case Study on Tyrosinase Inhibition:
A study evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. The most promising compounds demonstrated IC50 values significantly lower than the standard inhibitor kojic acid, indicating superior potency. For instance, one derivative showed an IC50 of 0.18 μM compared to kojic acid's 17.76 μM .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Kojic Acid | 17.76 | Reference |
| Compound A | 0.18 | Competitive |
| Compound B | 0.40 | Competitive |
Antimelanogenic Effects
The antimelanogenic properties of certain piperazine derivatives were also highlighted in studies involving B16F10 melanoma cells. The compounds exhibited these effects without cytotoxicity, suggesting a favorable therapeutic window for skin-related applications .
Docking studies have provided insights into the binding interactions of these compounds with target enzymes. The binding mode suggests that these inhibitors occupy the active site of tyrosinase, preventing substrate binding and subsequent melanin synthesis .
Toxicity and Safety Profile
The toxicity profile of this compound remains an area for further investigation. Preliminary assays indicate low cytotoxicity at effective concentrations, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
